![molecular formula C13H10F3NO B13208356 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile is a chemical compound with the molecular formula C₁₃H₁₀F₃NO and a molecular weight of 253.22 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trifluoromethyl-substituted phenyl ring, and a nitrile group. It is primarily used for research purposes and has applications in various fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonate (CF₃SO₂Cl) in the presence of a base.
Formation of the Nitrile Group: The nitrile group can be introduced through a cyanation reaction, which involves the substitution of a halogen with a cyano group (CN).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-[2-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with a different position of the trifluoromethyl group.
3-Cyclopropyl-3-oxo-2-[4-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with a different position of the trifluoromethyl group.
Uniqueness
3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile is unique due to the specific positioning of the trifluoromethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C13H10F3NO |
|---|---|
Poids moléculaire |
253.22 g/mol |
Nom IUPAC |
3-cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-3-1-2-9(6-10)11(7-17)12(18)8-4-5-8/h1-3,6,8,11H,4-5H2 |
Clé InChI |
VBVSJYOWNZHEDB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C(C#N)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate](/img/structure/B13208278.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea](/img/structure/B13208283.png)
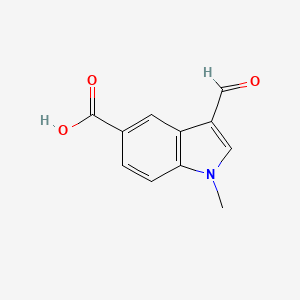


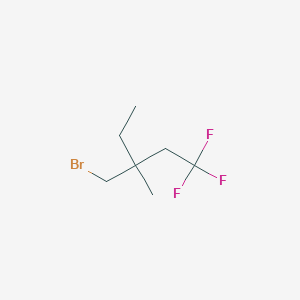
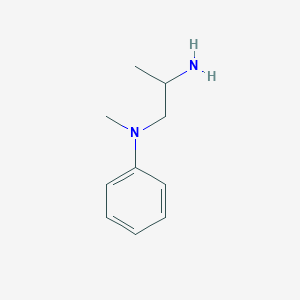


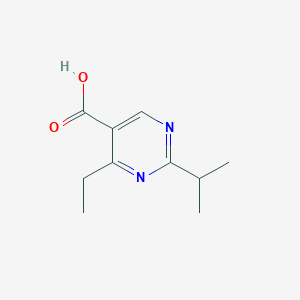
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
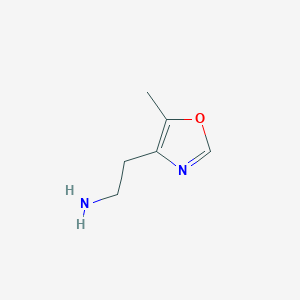

![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)
